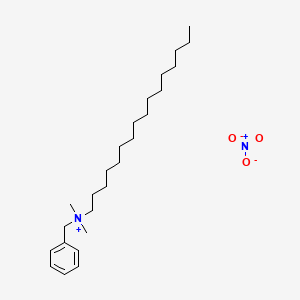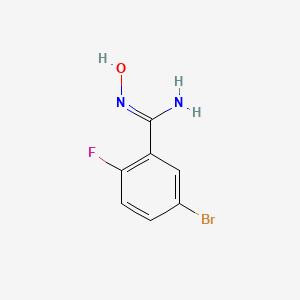
Benzyldimethylhexadecylammonium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldimethylhexadecylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to act as a cationic surfactant, which makes it effective in disrupting lipid membranes and enhancing the permeability of certain substances.
準備方法
Synthetic Routes and Reaction Conditions
Benzyldimethylhexadecylammonium nitrate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of benzyldimethylamine with hexadecyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out at room temperature and monitored until completion. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is continuously stirred, and the temperature is maintained to ensure optimal yield. After the reaction is complete, the product is separated and purified using techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
Benzyldimethylhexadecylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyldimethylhexadecylammonium oxide, while reduction could produce benzyldimethylhexadecylamine .
科学的研究の応用
Benzyldimethylhexadecylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell biology for disrupting cell membranes and enhancing the uptake of certain molecules.
Medicine: It is used in formulations for antimicrobial agents due to its ability to disrupt microbial cell membranes.
Industry: The compound is utilized in the production of detergents, disinfectants, and other cleaning agents.
作用機序
The mechanism of action of benzyldimethylhexadecylammonium nitrate involves its interaction with lipid membranes. The compound’s cationic nature allows it to bind to negatively charged lipid bilayers, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent .
類似化合物との比較
Similar Compounds
Benzyldimethylhexadecylammonium chloride: Similar in structure but with a chloride ion instead of nitrate.
Benzyldimethyltetradecylammonium chloride: Similar but with a shorter alkyl chain.
Benzyldimethyldodecylammonium chloride: Another similar compound with an even shorter alkyl chain.
Uniqueness
Benzyldimethylhexadecylammonium nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to its chloride counterparts. This uniqueness can make it more suitable for certain applications where the nitrate ion’s properties are advantageous .
特性
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;nitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSYTSOXCFAJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B6358017.png)


![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)
![tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)

![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)


![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6358083.png)


